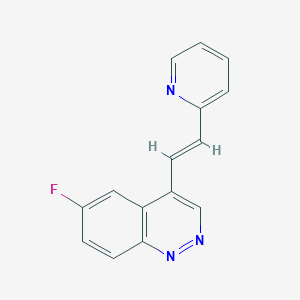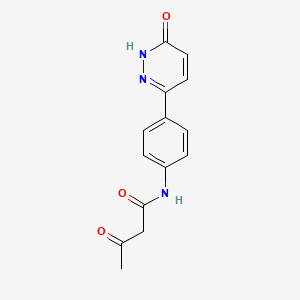![molecular formula C12H9BrClN3O2 B12934478 2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide CAS No. 143246-27-9](/img/structure/B12934478.png)
2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Bromination and chlorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized imidazoles .
Scientific Research Applications
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity and leading to various biological effects . The compound may also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-bromo-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Similar structure with chlorine and bromine atoms interchanged.
2-Bromo-N-(4-fluoro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Fluorine atom replacing the chlorine atom.
2-Bromo-N-(4-methyl-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Methyl group replacing the chlorine atom.
Uniqueness
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl ring, along with the imidazole and acetamide groups, provides a distinct chemical profile that can be exploited for various applications .
Properties
CAS No. |
143246-27-9 |
|---|---|
Molecular Formula |
C12H9BrClN3O2 |
Molecular Weight |
342.57 g/mol |
IUPAC Name |
2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C12H9BrClN3O2/c13-4-11(18)17-9-2-1-7(14)3-8(9)12(19)10-5-15-6-16-10/h1-3,5-6H,4H2,(H,15,16)(H,17,18) |
InChI Key |
OFLLPELZVZJCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CN=CN2)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


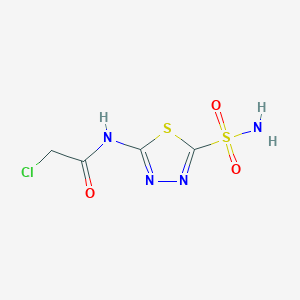
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
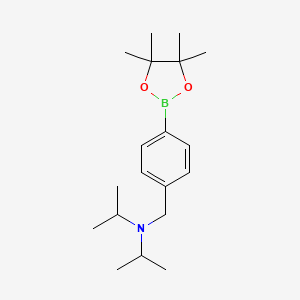
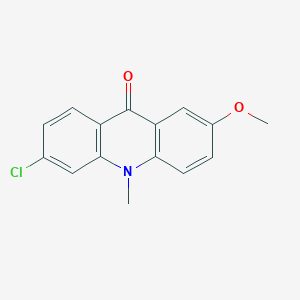

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
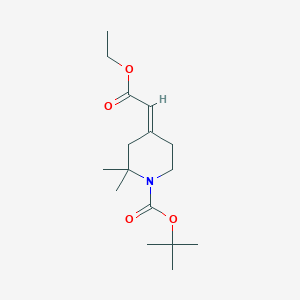
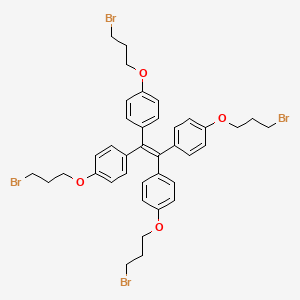
![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)

